molecular formula C11H16O B13595806 (R)-1-(2-Isopropylphenyl)ethan-1-ol

(R)-1-(2-Isopropylphenyl)ethan-1-ol

Katalognummer: B13595806
Molekulargewicht: 164.24 g/mol
InChI-Schlüssel: HDGKECNHQTVLTQ-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl group and an isopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1R)-1-[2-(propan-2-yl)phenyl]ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of (1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is preferred for its efficiency and scalability.

Types of Reactions:

    Oxidation: (1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol can undergo oxidation to form the corresponding ketone, (1R)-1-[2-(propan-2-yl)phenyl]ethanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane, (1R)-1-[2-(propan-2-yl)phenyl]ethane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride derivative.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products:

    Oxidation: (1R)-1-[2-(propan-2-yl)phenyl]ethanone.

    Reduction: (1R)-1-[2-(propan-2-yl)phenyl]ethane.

    Substitution: (1R)-1-[2-(propan-2-yl)phenyl]ethyl chloride.

Wissenschaftliche Forschungsanwendungen

(1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is utilized in the production of fine chemicals and as a solvent in certain industrial processes.

Wirkmechanismus

The mechanism of action of (1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes, resulting in bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

    (1R)-1-[2-(propan-2-yl)phenyl]ethanone: The ketone analog of the compound, which can be synthesized through oxidation.

    (1R)-1-[2-(propan-2-yl)phenyl]ethane: The fully reduced form of the compound.

    (1R)-1-[2-(propan-2-yl)phenyl]ethyl chloride: The chloride derivative obtained through substitution reactions.

Uniqueness: (1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol is unique due to its specific stereochemistry and the presence of both a phenyl group and an isopropyl group attached to the same carbon atom. This structural arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.

Eigenschaften

Molekularformel

C11H16O

Molekulargewicht

164.24 g/mol

IUPAC-Name

(1R)-1-(2-propan-2-ylphenyl)ethanol

InChI

InChI=1S/C11H16O/c1-8(2)10-6-4-5-7-11(10)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1

InChI-Schlüssel

HDGKECNHQTVLTQ-SECBINFHSA-N

Isomerische SMILES

C[C@H](C1=CC=CC=C1C(C)C)O

Kanonische SMILES

CC(C)C1=CC=CC=C1C(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.